2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE
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Overview
Description
2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the indole derivative. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the sulfonyl group and the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis. The exact methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The sulfonyl group and morpholine ring may also contribute to the compound’s activity by enhancing its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Uniqueness
What sets 2-[4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-2-METHYLPHENOXY]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the sulfonyl group and morpholine ring, in particular, may enhance its biological activity and selectivity, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-16-14-18(29(25,26)23-9-8-17-4-2-3-5-19(17)23)6-7-20(16)28-15-21(24)22-10-12-27-13-11-22/h2-7,14H,8-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMZCKKHNRPZLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OCC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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